molecular formula C12H12ClF3O2S B14062407 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14062407
M. Wt: 312.74 g/mol
InChI Key: RVKOCORWBQPCOW-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-3-(trifluoromethylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties

Properties

Molecular Formula

C12H12ClF3O2S

Molecular Weight

312.74 g/mol

IUPAC Name

1-chloro-1-[2-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2S/c1-3-18-11-8(10(13)7(2)17)5-4-6-9(11)19-12(14,15)16/h4-6,10H,3H2,1-2H3

InChI Key

RVKOCORWBQPCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

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